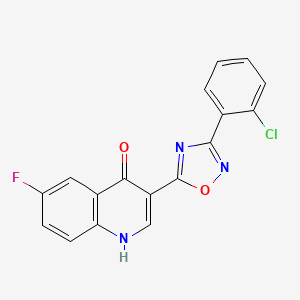
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the quinolone family of antibiotics and is known for its potent antibacterial and antifungal properties.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one' involves the synthesis of the oxadiazole ring followed by the coupling of the oxadiazole with the quinoline ring. The final step involves the introduction of the chloro and fluoro substituents on the phenyl and quinoline rings, respectively.
Starting Materials
2-chlorobenzoic acid, hydrazine hydrate, acetic anhydride, 4-chloro-6-fluoroquinazoline, sodium ethoxide, sulfuric acid, sodium nitrite, copper(I) bromide, potassium carbonate, acetonitrile, dimethylformamide, triethylamine, N,N-dimethylacetamide
Reaction
Synthesis of 2-chlorobenzohydrazide by reacting 2-chlorobenzoic acid with hydrazine hydrate in acetic anhydride, Synthesis of 3-(2-chlorophenyl)-1,2,4-oxadiazole by reacting 2-chlorobenzohydrazide with sodium ethoxide and sulfuric acid followed by treatment with sodium nitrite and copper(I) bromide, Synthesis of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one by reacting 4-chloro-6-fluoroquinazoline with potassium carbonate and acetonitrile followed by coupling with 3-(2-chlorophenyl)-1,2,4-oxadiazole in the presence of dimethylformamide and triethylamine in N,N-dimethylacetamide
作用機序
The mechanism of action of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one involves the inhibition of bacterial and fungal DNA gyrase and topoisomerase IV. This leads to the inhibition of DNA replication and ultimately the death of the bacterial or fungal cell.
生化学的および生理学的効果
Studies have shown that 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one has low toxicity and does not have significant adverse effects on normal human cells. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the main advantages of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one is its potent antibacterial and antifungal properties. This makes it an attractive candidate for the development of new antibiotics and antifungal agents. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for research on 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one. One area of research could focus on the development of new derivatives of this compound with improved solubility and potency. Another area of research could focus on the use of this compound in combination with other antibiotics or antifungal agents to enhance their effectiveness. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in the treatment of various diseases.
科学的研究の応用
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one has been extensively studied for its antibacterial and antifungal properties. It has been shown to be effective against a wide range of bacterial and fungal strains, including drug-resistant strains. This compound has also been studied for its potential use in the treatment of tuberculosis and malaria.
特性
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClFN3O2/c18-13-4-2-1-3-10(13)16-21-17(24-22-16)12-8-20-14-6-5-9(19)7-11(14)15(12)23/h1-8H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAMBSYASLRYPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

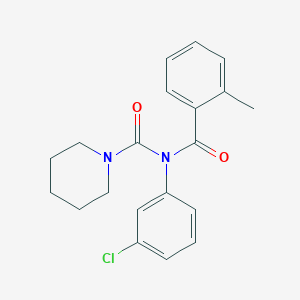
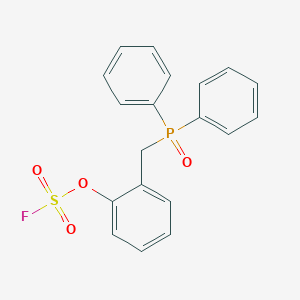
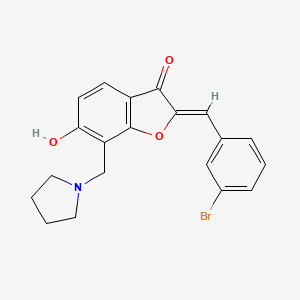
![N-benzyl-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2902794.png)
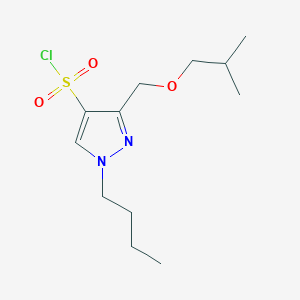
![6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B2902796.png)
![3-Bromo-5-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B2902798.png)
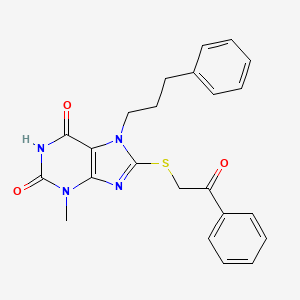
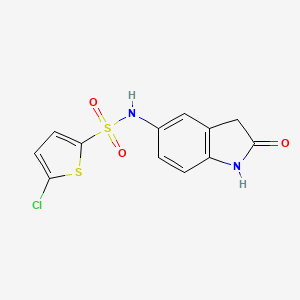
![1-[3-[(5-Chloro-2-methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2902803.png)
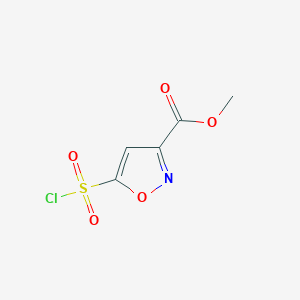
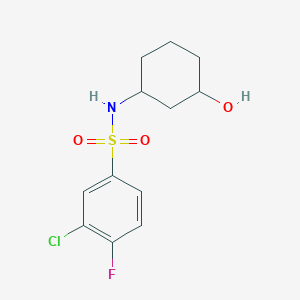

![2,6-difluoro-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2902808.png)